molecular formula C8H7B B1266119 3-Bromostyrene CAS No. 2039-86-3

3-Bromostyrene

Cat. No.: B1266119
CAS No.: 2039-86-3
M. Wt: 183.04 g/mol
InChI Key: KQJQPCJDKBKSLV-UHFFFAOYSA-N
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Description

3-Bromostyrene, also known as 1-bromo-3-vinylbenzene, is an organic compound with the molecular formula C8H7Br. It is a clear, colorless to yellow liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the benzene ring and a vinyl group (ethenyl group) at the meta position relative to the bromine atom .

Mechanism of Action

Target of Action

3-Bromostyrene, also known as 1-Bromo-3-ethenylbenzene, is a chemical compound with the molecular formula C8H7Br It’s known to participate in various chemical reactions, particularly in the field of organic synthesis .

Mode of Action

The mode of action of this compound involves its interaction with other chemical entities in a reaction. For instance, in a photo-induced trifunctionalization of bromostyrenes, this compound was used under the action of the n-butyl lithium reagent to form a tetracoordinate boron species . This reaction involves a single electron transfer (SET) pathway, producing an alkyl radical and boron-bound species .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a precursor in various chemical reactions. In the aforementioned photo-induced trifunctionalization, the tetracoordinate boron species decomposed into both alkyl radicals and boron species under visible light irradiation . This process leads to the formation of new compounds, affecting the overall chemical pathway .

Result of Action

The result of this compound’s action is the formation of new compounds through various chemical reactions. For example, in the photo-induced trifunctionalization, the reaction led to the formation of new compounds with tertiary or quaternary carbon centers . These compounds can serve as valuable synthetic building blocks in chemical synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the photo-induced trifunctionalization requires visible light irradiation . Additionally, the stability and efficacy of this compound can be affected by factors such as temperature, pH, and the presence of other chemical entities in the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromostyrene can be synthesized through several methods. One common method involves the reaction of 3-bromobenzaldehyde with methyltriphenylphosphonium iodide in the presence of potassium carbonate and 1,4-dioxane under an inert atmosphere at 100°C for 12 hours. The reaction yields this compound with high purity .

Industrial Production Methods: Industrial production of this compound often involves the bromination of styrene derivatives. For example, cinnamic acid can be reacted with N-bromosuccinimide (NBS) in the presence of lithium acetate as a catalyst to produce this compound with high yield and stereoselectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromostyrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the Suzuki-Miyaura cross-coupling reaction.

    Addition Reactions: The vinyl group can participate in addition reactions, such as hydroboration-oxidation to form alcohols.

    Polymerization: this compound can undergo polymerization to form poly(this compound).

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids under basic conditions.

    Hydroboration-Oxidation: This reaction involves the use of borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).

Major Products:

    Substitution Products: Various substituted styrenes depending on the nucleophile used.

    Addition Products: Alcohols and other addition products depending on the reagents used.

Scientific Research Applications

3-Bromostyrene has several applications in scientific research:

Comparison with Similar Compounds

    4-Bromostyrene: Similar structure but with the bromine atom at the para position.

    2-Bromostyrene: Bromine atom at the ortho position.

    β-Bromostyrene:

Uniqueness: 3-Bromostyrene is unique due to its specific substitution pattern, which provides distinct reactivity compared to its isomers. The meta position of the bromine atom relative to the vinyl group allows for unique synthetic applications and reactivity patterns .

Properties

IUPAC Name

1-bromo-3-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJQPCJDKBKSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25584-47-8
Record name Benzene, 1-bromo-3-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25584-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60174332
Record name 3-Bromostyrene
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Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2039-86-3
Record name 3-Bromostyrene
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URL https://commonchemistry.cas.org/detail?cas_rn=2039-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Bromostyrene
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Record name 3-Bromostyrene
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Record name 3-bromostyrene
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Record name 3-BROMOSTYRENE
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Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-trimethylsilylethynylbenzene (20.5 g, 81.0 mmol) in degassed methanol (500 ml), there was added potassium hydroxide (31 mg, 0.55 mmol) in water (1 ml). The solution was stirred at room temperature until G.C. analysis indicated the reaction was complete (5.0 h). The reaction mixture was diluted with an equal volume of water, and extracted with n-pentane (5×500 ml). The combined organic layers were dried (MgSO4) and the solvent removed under reduced pressure to yield a yellow liquid. The liquid was distilled via bulb-to-bulb vacuum distillation to yield the product (1c) (13.0 g, 90%) as a clear liquid: bp 40° CC/1 torr; 1H NMR (200 MHz, CDCl3) c3.35(s), 7.23(t), 7.40(m), 7.65(t).
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the position of the bromine atom in brominated styrene affect its miscibility with polystyrene?

A1: Research indicates that the position of the bromine atom significantly influences the miscibility of brominated styrene with polystyrene. For instance, poly(3-bromostyrene) exhibits an upper critical solution temperature (UCST) when blended with polystyrene. [] This means that the blend transitions from a miscible to an immiscible state upon heating above a specific temperature. In contrast, poly(2-bromostyrene) displays a lower critical solution temperature (LCST) behavior, indicating that the blend becomes miscible upon heating. [] These differences highlight the substantial role of bromine positioning in dictating polymer blend miscibility.

Q2: Can cyclodextrins be used to study the conformational behavior of this compound?

A2: Yes, cyclodextrins, particularly α-cyclodextrin, are valuable tools for investigating the conformational preferences of this compound. [] When included within the cavity of α-cyclodextrin, this compound exhibits changes in its Raman spectrum, particularly in the wavenumbers associated with the C=C and C-H bonds. [] These spectral shifts suggest that the inclusion process leads to a conformational selection of the this compound molecule, influencing the orientation of its vinyl group.

Q3: What spectroscopic techniques are useful for characterizing poly(this compound)?

A3: Both 1H-NMR and 13C-NMR spectroscopy are valuable techniques for characterizing the structure of poly(this compound). [] These techniques provide detailed information about the arrangement of atoms within the polymer, including the confirmation of bromine substitution at the 3-position of the styrene ring.

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